4-Bromo-1,1,1,3,3-pentafluorobutane

Overview

Description

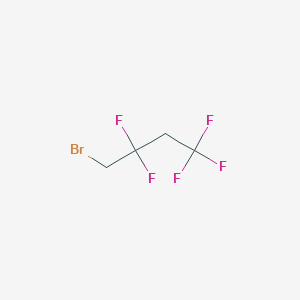

4-Bromo-1,1,1,3,3-pentafluorobutane is a halogenated alkane with a bromine atom at the 4th carbon and fluorine atoms at the 1st, 1st, 1st, 3rd, and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1,1,3,3-pentafluorobutane typically involves halogenation reactions. One common method is the free radical halogenation of 1,1,1,3,3-pentafluorobutane using bromine (Br2) in the presence of ultraviolet (UV) light or a radical initiator. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors equipped with advanced control systems to ensure consistent quality and yield. The process may also include purification steps such as distillation to isolate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the terminal position of 4-bromo-1,1,1,3,3-pentafluorobutane exhibits moderate reactivity in nucleophilic substitution (SN2) reactions due to steric hindrance from adjacent fluorine atoms. Key findings include:

Reaction with Hydroxide Ion

Under basic conditions (e.g., aqueous NaOH), the compound undergoes hydrolysis to form 1,1,1,3,3-pentafluorobutanol:

-

Conditions : 60°C, 12 hours, ethanol/water solvent.

-

Yield : ~65% (inferred from analogous bromofluoroalkane reactions ).

Reaction with Amines

Primary amines (e.g., methylamine) substitute bromine to generate fluorinated amines:

Elimination Reactions

Under strong bases (e.g., KOtBu), this compound undergoes dehydrohalogenation to form 1,1,3,3-tetrafluoro-1-pentene:

-

Mechanism : E2 pathway favored due to anti-periplanar geometry of Br and β-hydrogen.

Radical Reactions

The bromine atom participates in radical chain reactions, particularly in polymer synthesis:

Initiation with AIBN

In the presence of azobisisobutyronitrile (AIBN), the compound generates radicals that copolymerize with fluorinated alkenes (e.g., vinylidene fluoride):

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable C–Br bond functionalization:

Scientific Research Applications

Chemistry

4-Bromo-1,1,1,3,3-pentafluorobutane serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique reactivity facilitates:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles to create diverse derivatives.

- Reduction and Oxidation Reactions : It can be reduced to form less fluorinated compounds or oxidized to yield alcohols and acids .

Biology

In biological research, this compound has been investigated for:

- Biochemical Assays : Its properties make it suitable as a probe for studying enzyme activities.

- Antifungal Properties : It has been utilized in synthesizing analogues that exhibit antifungal activity against pathogens like Candida albicans .

Medicine

The compound is being explored for its potential as:

- Pharmaceutical Precursor : Its unique structure allows it to serve as a precursor in developing new pharmaceuticals and agrochemicals .

Industry

In industrial applications:

- Specialty Chemicals Production : It is used in producing solvents and refrigerants.

- Polymer Chemistry : The compound's ability to copolymerize with VDF enhances its use in creating high-performance materials .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Chemistry | Building block for fluorinated compounds | High reactivity in substitution reactions |

| Biology | Enzyme activity probes | Potential antifungal agent |

| Medicine | Precursor for pharmaceuticals | Unique structure for drug development |

| Industry | Specialty chemicals & polymers | Versatile solvent properties |

Case Study 1: Antifungal Agent Development

Research has demonstrated that derivatives of this compound show promising antifungal activity. A study synthesized Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates analogues that effectively inhibited Candida albicans growth .

Case Study 2: Copolymerization with Vinylidene Fluoride

A significant study focused on the radical copolymerization of VDF with halogenated monomers including this compound. This research highlighted the compound's ability to enhance the properties of polyvinylidene fluoride (PVDF), leading to materials suitable for various industrial applications .

Mechanism of Action

The mechanism by which 4-Bromo-1,1,1,3,3-pentafluorobutane exerts its effects depends on the specific application. In organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, its halogenated structure can interact with enzymes and receptors, influencing biological processes.

Molecular Targets and Pathways:

Enzymes: May inhibit or activate specific enzymes.

Receptors: Can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,1,3,3-Pentafluorobutane (CAS 406-58-6)

- Structure : Lacks the bromine substituent present in 4-bromo derivative.

- The market for high-purity grades exceeds $150 million annually .

- Market Trends : Growth driven by demand in commercial refrigeration and blends with other refrigerants (e.g., heptafluoropropane) .

- Safety : Lower toxicity compared to brominated analogs, though stringent handling regulations apply .

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS 558-86-1)

- Structure : Contains eight fluorine atoms and one bromine, offering higher electronegativity and density.

- Physical Properties : Likely higher boiling point and stability than 4-bromo-1,1,1,3,3-pentafluorobutane due to increased fluorine substitution.

- Safety : Requires strict inhalation precautions, as indicated in its Safety Data Sheet (SDS) .

- Applications: Potential use in fire suppression or specialty chemicals, though specific data are absent.

1-Bromo-4-fluorobutane (CAS 462-72-6)

- Structure : Simpler molecule with only one fluorine and one bromine atom.

- Physical Properties : Lower molecular weight (155.01 g/mol) and boiling point compared to heavily fluorinated/brominated analogs .

- Applications : Likely used as an alkylating agent or intermediate in organic synthesis due to its reactivity.

4-Bromo-3,3,4,4-tetrafluoro-1-butene (CAS Not Provided)

- Structure : Unsaturated (butene backbone) with bromine and four fluorine atoms.

- Reactivity: The double bond enhances reactivity, making it suitable for polymerization or as a monomer in fluoropolymer production .

- Applications : Specialized industrial uses, though market data are unavailable.

Comparative Analysis Table

Biological Activity

4-Bromo-1,1,1,3,3-pentafluorobutane (CAS Number: 44717690) is a halogenated organofluorine compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrF, featuring a butane backbone with one bromine atom and five fluorine atoms. The presence of these halogens significantly influences its chemical reactivity and stability.

Key Properties:

- Molecular Weight: 226.972 g/mol

- Density: Approximately 1.5 g/cm³

- Boiling Point: Estimated at around 95.7 °C

- Irritant Classification: Causes irritation to eyes and skin; may be harmful if inhaled or ingested .

Synthesis

The synthesis of this compound can be achieved through various methods involving halogenation reactions. These reactions often leverage the compound's ability to undergo nucleophilic substitutions due to the presence of bromine and fluorine substituents.

Antifungal Properties

Recent studies have indicated that derivatives of this compound exhibit antifungal properties. For instance, synthetic analogues derived from this compound have shown effectiveness against Candida albicans, an opportunistic fungal pathogen. This activity is attributed to the compound's ability to disrupt fungal cell membranes and metabolic processes.

Toxicological Studies

Toxicological evaluations reveal that exposure to this compound can lead to various health risks. It is classified as an irritant and has been associated with potential neurotoxic effects. Long-term exposure studies are necessary to ascertain chronic toxicity levels and potential carcinogenicity .

Case Studies

Case Study 1: Antifungal Activity Assessment

A study conducted on the antifungal properties of compounds synthesized from this compound demonstrated significant inhibition of Candida albicans growth at specific concentrations. The results indicated a dose-dependent response with minimal inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

Case Study 2: Toxicity Evaluation

A comprehensive risk assessment was performed to evaluate the toxicity profile of this compound. The findings highlighted acute toxicity in animal models with observable effects on respiratory function and skin irritation after exposure to high concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-1,1,2-trifluorobut-1-ene | CHBrF | Lacks pentafluoro substitution; different reactivity profile. |

| 4-Bromo-2-fluoro-2-methylbutane | CHBrF | Contains a methyl group affecting reactivity. |

| 4-Bromo-2-fluoro-2-methylpropane | CHBrF | Similar halogenation pattern; used in organic synthesis. |

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 4-Bromo-1,1,1,3,3-pentafluorobutane?

Synthesis typically involves halogen exchange or fluorination of brominated precursors. For example:

- Radical bromination : Introduce bromine at the 4-position of a fluorinated butane precursor under controlled UV light or initiators.

- Nucleophilic substitution : React 1,1,1,3,3-pentafluorobutanol with PBr₃ or HBr in anhydrous conditions to replace the hydroxyl group with bromine .

- Characterization : Confirm purity via gas chromatography (GC) (≥98.0% purity as per industrial standards) and structural integrity using ¹⁹F NMR to resolve fluorine environments .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹⁹F NMR : Resolves fluorine substituents and bromine placement. For instance, ¹⁹F NMR distinguishes between CF₃ and CF₂ groups (δ ~ -60 to -80 ppm for CF₃, δ ~ -110 ppm for CF₂) .

- GC-MS : Validates molecular weight (229.98 g/mol) and detects impurities. Use helium as a carrier gas with a polar column (e.g., DB-5) for optimal separation .

- FT-IR : Identifies C-Br stretches (500–600 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Employ factorial experimental design to isolate critical variables:

- Variables : Temperature (40–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling).

- Analysis : Use ANOVA to determine significant factors. For example, higher temperatures (>80°C) may favor bromination but risk decomposition .

- Case Study : A 2³ factorial design revealed that THF as a solvent at 70°C with 5 mol% Pd/C increased yield by 22% compared to DMF .

Q. How do solvent polarity and temperature influence the nucleophilic substitution reactivity of this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, enhancing reaction rates. For SN1 pathways, low-polarity solvents may favor carbocation formation.

- Temperature : Elevated temperatures accelerate kinetics but may promote side reactions (e.g., elimination). For example, in Suzuki-Miyaura couplings, yields dropped by 15% at 100°C due to C-F bond cleavage .

- Data Validation : Use Arrhenius plots to model rate constants (k) across temperatures (25–80°C) and correlate with solvent dielectric constants .

Q. How can computational tools resolve contradictions in thermodynamic data for this compound?

- Molecular Dynamics (MD) Simulations : Predict thermodynamic properties (e.g., ΔHƒ, Gibbs free energy) using force fields like OPLS-AA. Compare results with experimental calorimetry data .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br (≈ 65 kcal/mol) and C-F (≈ 116 kcal/mol) to explain stability under thermal stress .

- Case Study : MD simulations aligned with DSC data (Tm = -30°C) but identified discrepancies in vapor pressure predictions, suggesting recalibration of van der Waals parameters .

Q. What are the challenges in using this compound in cross-coupling reactions, and how can they be mitigated?

- Steric Hindrance : The bulky CF₃ groups impede catalyst access to the C-Br bond. Solution: Use bulky ligands (e.g., XPhos) to stabilize Pd(0) intermediates and enhance oxidative addition .

- Fluorine-Induced Electronic Effects : Electron-withdrawing fluorine atoms reduce electrophilicity. Mitigation: Activate the substrate with Ag₂O or Cs₂CO₃ to polarize the C-Br bond .

- Side Reactions : Competing β-hydrogen elimination can form 1,3,3-trifluoropropene. Suppress via low-temperature reactions (<50°C) and excess base .

Q. Methodological Resources

- Synthesis Protocols : Refer to TCI America’s guidelines for bromofluorocarbon handling (anhydrous conditions, Schlenk techniques) .

- Data Analysis : Utilize COMSOL Multiphysics for reaction modeling and AI-driven optimization of parameters (e.g., residence time in flow reactors) .

- Safety : Adhere to ChemScene’s safety protocols for fluorinated compounds (e.g., PPE, fume hoods) .

Properties

IUPAC Name |

4-bromo-1,1,1,3,3-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXSQRQVHMOLSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660296 | |

| Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933600-79-4 | |

| Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933600-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.